(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla
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Overview
Description
(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla) is a complex organic compound that features a chlorophenyl group, a hydroxy-methyl-cyclopenta-pyrimidinyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla) typically involves multi-step organic synthesis. The process may start with the preparation of the chlorophenyl derivative, followed by the introduction of the piperazinyl group through nucleophilic substitution reactions. The cyclopenta-pyrimidinyl group can be synthesized via cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the chlorophenyl group would yield a phenyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla) would involve its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the piperazinyl group could interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Chlorophenyl)-1-(4-piperazin-1-yl)-3-(isopropyl): Lacks the hydroxy-methyl-cyclopenta-pyrimidinyl group.
(S)-2-(4-Chlorophenyl)-1-(4-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)-3-(isopropyla): Lacks the piperazinyl group.
Uniqueness
The unique combination of functional groups in (S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla) provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H33Cl2N5O2 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C24H32ClN5O2.ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;1H |
InChI Key |
DGGYVQQEWGRNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl |
Origin of Product |
United States |
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